Toloxatone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Toloxatone mechanism of action MAO-A inhibition

Drug Profile & Mechanism of Action

Toloxatone is recognized as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), making it one of the early members of the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class [1] [2] [3].

The table below summarizes its core properties:

| Property | Description |

|---|---|

| Drug Class | Reversible Inhibitor of Monoamine Oxidase A (RIMA) [1] [3]. |

| Primary Target | Monoamine Oxidase A (MAO-A) [1]. |

| Selectivity | Selective for MAO-A; does not significantly affect MAO-B activity [2]. |

| Reversibility | Reversible inhibitor [1] [4]. |

| Molecular Formula | C({11})H({13})NO(_{3}) [1]. |

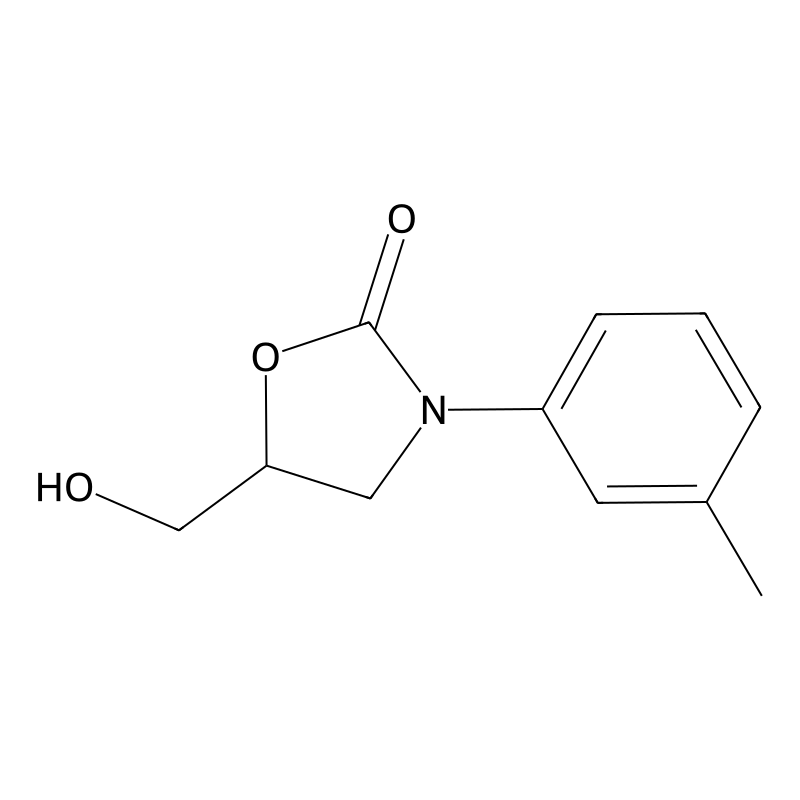

| IUPAC Name | 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one [1]. |

The therapeutic effect against major depressive disorder is achieved by maintaining synaptic levels of serotonin and catecholamines (like norepinephrine and dopamine) and regulating their metabolism [1]. By reversibly inhibiting MAO-A in norepinephrinergic and serotonergic neurons, this compound prevents the metabolic deamination of these neurotransmitters, allowing for their increased concentration in the synaptic cleft [1].

Experimental Evidence & Biochemical Basis

The key experimental findings that elucidate this compound's action are summarized below:

| Evidence Type | Key Findings |

|---|---|

| In Vivo (Rat Brain) | Oral administration (100 mg kg⁻¹) reversibly inhibited type A MAO in whole brain, increasing cerebral concentrations of noradrenaline, dopamine, and 5-hydroxytryptamine while reducing their metabolites. No effect on synaptosomal uptake processes was observed [2]. |

| In Vitro (PC12 Cells) | In a comparative study, reversible MAO-A inhibitors like this compound were generally less effective at reducing the toxic dopamine metabolite DOPAL than irreversible inhibitors (clorgyline) or higher concentrations of MAO-B inhibitors (selegiline, rasagiline) [5]. |

| Molecular Interaction | Spectrophotometric and molecular orbital studies indicate that this compound interacts with the Flavin Adenine Dinucleotide (FAD) cofactor of the MAO enzyme [4]. |

The following diagram illustrates the core mechanism of this compound within a neuron, based on the biochemical evidence:

Diagram 1: this compound reversibly inhibits MAO-A, preventing neurotransmitter breakdown and increasing their synaptic availability.

Comparative Pharmacology & Experimental Context

A key study provides context for this compound's potency relative to other MAO inhibitors. The methodology and findings are summarized below:

Experimental Protocol (from [5]):

- Objective: Compare the potency of various MAO inhibitors in attenuating production of the toxic dopamine metabolite DOPAL.

- Cell Model: Rat pheochromocytoma PC12 cells (most MAO activity is from MAO-A).

- Procedure: Cells were incubated with inhibitors (including this compound, moclobemide, clorgyline, selegiline, rasagiline) for 180 minutes. Catechol concentrations (DOPAL, dopamine, etc.) were measured in cells and medium.

- Key Finding: Reversible MAO-A inhibitors (this compound, moclobemide) were generally ineffective at reducing DOPAL under these experimental conditions, whereas the irreversible MAO-A inhibitor clorgyline (1 nM) and higher concentrations of the MAO-B inhibitors selegiline and rasagiline (500 nM) were effective [5]. This suggests that the strength and mechanism of inhibition can lead to significantly different functional outcomes.

Therapeutic Implications and Safety

As a RIMA, this compound offers a distinct safety and interaction profile compared to older, irreversible MAO inhibitors [1] [3]. The reversibility means it is safer in single-drug overdose, and it carries a lower risk of the "cheese effect" (tyramine-induced hypertensive crisis), as dietary tyramine can displace the inhibitor from the enzyme, allowing its metabolism [3].

Research Gaps and Future Directions

While the foundational mechanism of this compound is well-established, the search results indicate a lack of:

- Ultra-structural binding studies (e.g., modern crystallography) detailing its interaction with the MAO-A active site.

- Recent high-throughput screening data and its activity against modern panels of off-target receptors.

- Detailed contemporary protocols for its assay in drug discovery contexts, which have largely been superseded by newer chemical entities.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Monoamine oxidase inhibition and brain amine ... [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitor [en.wikipedia.org]

- 4. A reversible monoamine oxidase inhibitor, this compound [sciencedirect.com]

- 5. Comparison of Monoamine Oxidase Inhibitors in Decreasing ... [pmc.ncbi.nlm.nih.gov]

toloxatone metabolism and pharmacokinetics

Metabolic Pathways of Toloxatone

The primary metabolic pathways of this compound, as identified through human liver microsomes (HLM) studies and innovative TiO₂ photocatalysis modeling, are summarized in the table below [1]:

| Pathway | Metabolite Description / Key Findings |

|---|---|

| Primary Oxidation | Formation of 5-hydroxymethyl-3-(3-carboxyphenyl)-oxazolidin-2-one (oxidation product). |

| Glucuronidation | Formation of a This compound glucuronide. |

| Minor Pathway | Formation of an unspecified phenol derivative. |

| TiO₂ Photocatalysis | Successfully mimicked Phase I metabolism, identifying products of aromatic hydroxylation and oxazole ring oxidation. |

Pharmacokinetic Parameters of this compound

Key pharmacokinetic parameters for this compound, primarily derived from animal studies, are outlined in the table below. These parameters provide insight into its absorption, distribution, and elimination [2]:

| Parameter | Value / Finding (in rabbits, i.v.) |

|---|---|

| Absorption & Bioavailability | Rapid absorption; highest CSF concentrations within 15 minutes of injection. |

| Distribution (Volume) | Volume of distribution: ~5.6 L, indicating good tissue distribution. |

| Protein Binding | Approximately 30% bound to plasma proteins. |

| Elimination (Half-life) | Short terminal half-life: ~44 minutes. |

| Clearance | High total clearance: 79-106 mL/min. |

| CNS Penetration | CSF concentrations equal to unbound plasma concentrations, suggesting passive diffusion across the blood-brain barrier. |

Experimental Protocols for Metabolic Studies

Here are detailed methodologies for key experiments used to study this compound metabolism.

Human Liver Microsomes (HLM) Incubation

This protocol is used to identify Phase I oxidative metabolites and Phase II conjugates [1].

- Test System: Human liver microsomes (HLM).

- Incubation Conditions:

- Drug Concentration: 100 μg/mL this compound.

- Cofactor: 1 mM NADPH (in phosphate buffer, pH 7.4).

- Total Incubation Volume: 1 mL.

- Temperature: 37°C.

- Incubation Time: 2 hours.

- Reaction Termination: Adding 1 mL of ice-cold acetonitrile.

- Sample Analysis: Centrifugation followed by analysis of the supernatant using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

TiO₂ Photocatalysis for Metabolism Mimicry

This method simulates Phase I metabolism reactions without using biological tissues [1].

- Photocatalytic Setup:

- Reactor: A photoreactor equipped with six 15 W UV lamps (emitting at 350 nm).

- Catalyst: Titanium dioxide (TiO₂, Aeroxide P25) at a concentration of 200 mg/L.

- Reaction Conditions:

- Drug Concentration: 100 μg/mL this compound.

- Solvent: Pure water.

- Reaction Duration: 90 minutes.

- Sample Analysis: LC-MS/MS is used to identify the resulting transformation products, which are then compared to metabolites formed in HLM experiments.

Visualization of this compound Metabolism and Analysis

The following diagram illustrates the primary metabolic pathways of this compound and the workflow for its experimental analysis.

Diagram of this compound's metabolic pathways and the experimental methods for their identification.

Key Insights for Research and Development

- Reversible MAO-A Inhibition: this compound belongs to the RIMA (Reversible Inhibitor of Monoamine Oxidase-A) class. Its effect is short-lasting, with MAO-A inhibition declining a few hours after each dose, which may contribute to a safer profile concerning tyramine pressor effect at dietary tyramine levels [3] [4].

- Drug Interaction Potential: this compound shows a low potential for metabolism-dependent inhibition (MDI) of CYP2B6, unlike several other MAO inhibitors. This suggests a lower risk of causing long-lasting interactions with drugs metabolized by this enzyme, such as bupropion and efavirenz [5].

- This compound and Amitriptyline: Coadministration with the tricyclic antidepressant amitriptyline leads to only a small and likely clinically insignificant change in the amitriptyline/nortriptyline plasma concentration ratio [6].

References

- 1. Imitation of phase I metabolism reactions of MAO-A ... [sciencedirect.com]

- 2. This compound pharmacokinetics in the plasma and ... [pubmed.ncbi.nlm.nih.gov]

- 3. and pharmacodynamic interaction... | DrugBank Online Pharmacokinetic [go.drugbank.com]

- 4. Comparative investigation of the effect of moclobemide and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of metabolism dependent inhibition of CYP2B6 ... [sciencedirect.com]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Core RIMA Mechanism & Quantitative Profile

Reversible Inhibitors of Monoamine Oxidase A (RIMAs) are a class of antidepressants characterized by their competitive and reversible inhibition of the MAO-A enzyme. By blocking MAO-A, which is primarily responsible for the degradation of serotonin, norepinephrine, and dopamine, RIMAs increase the availability of these mood-elevating neurotransmitters in the brain [1] [2]. Their reversibility is a key safety feature, as it allows dietary tyramine to displace the inhibitor from the enzyme, mitigating the dangerous "cheese effect" (hypertensive crisis) associated with older, irreversible MAO inhibitors [2].

The table below summarizes quantitative data for a representative RIMA, CX157, from a human positron emission tomography (PET) study [1].

- Target Engagement & Kinetics of CX157 in Humans [1]

| Dose (mg) | % MAO-A Inhibition at 2h | Time to Complete Recovery | Plasma EC₅₀ (ng/ml) |

|---|---|---|---|

| 20 | Data not fully specified | 24 hours | 19.3 |

| 40 | Data not fully specified | 24 hours | 19.3 |

| 60 | 47% | 24 hours | 19.3 |

| 80 | 72% | 24 hours | 19.3 |

- Key Pharmacological Properties of Moclobemide (a prototype RIMA) [3]

| Parameter | Value / Characteristic |

|---|---|

| Time to Max Plasma Concentration | Within 1 hour (after single oral dose) |

| Peak MAO-A Inhibition | Up to 80% within 2 hours |

| Duration of MAO Inhibition | 8 to 10 hours |

| Full Enzyme Recovery | Within 24 hours of last dose |

Detailed Experimental Protocols

To investigate RIMA mechanisms and efficacy, researchers use specific, sophisticated protocols. Here are the methodologies from key studies.

Protocol for Measuring Human Brain MAO-A Inhibition (PET Study)

This protocol is used to establish target engagement and kinetics in the human brain, as demonstrated with CX157 [1].

- Subjects: Healthy male volunteers (n=15); screening for no history of drug abuse, neurological/psychiatric disease, or current psychotropic medication use.

- Dosing: Single oral doses of CX157 (20, 40, 60, or 80 mg) or repeated twice-daily dosing for one week.

- MAO-A Measurement:

- Radiotracer: [¹¹C]Clorgyline, a irreversible MAO-A-specific ligand.

- Imaging: Positron Emission Tomography (PET) scans conducted at baseline and at multiple time points post-dosing (e.g., 2h, 24h).

- Data Analysis:

- The degree of MAO-A inhibition is calculated by comparing [¹¹C]Clorgyline binding in the brain after CX157 administration to the baseline binding.

- Plasma concentrations of CX157 are measured concurrently and correlated with the level of brain MAO-A inhibition to establish an EC₅₀ value.

Protocol for Assessing MAO-A in Macrophage Polarization

This methodology is used to investigate the non-neurological roles of MAO-A, such as in the immune system [4] [5].

- Cell Isolation & Culture: Isolation of monocytes from mouse bone marrow or human peripheral blood.

- Macrophage Polarization:

- Cells are stimulated with Th2 cytokines Interleukin-4 (IL-4) and IL-13 to induce alternative activation (M2 anti-inflammatory phenotype).

- Control groups are treated with IFN-γ and LPS to induce classical activation (M1 pro-inflammatory phenotype).

- Genetic & Pharmacological Inhibition:

- Genetic Knockout: Use of MAO-A-deficient (KO) mice or cells.

- Pharmacological Inhibition: Treatment with known MAO inhibitors (e.g., moclobemide).

- Downstream Analysis:

- Gene/Protein Expression: Quantification of M2 markers (e.g.,

Arg1,Mrc1(CD206)) and M1 markers via qPCR, western blot, or flow cytometry. - Functional Assays: Measurement of T-cell suppression, hydrogen peroxide (H₂O₂) production, and tumor growth in syngeneic mouse models.

- Gene/Protein Expression: Quantification of M2 markers (e.g.,

Signaling Pathways & Biological Context

MAO-A's role extends beyond the brain. It is a signature marker in alternatively activated (M2) macrophages, and its expression is regulated by specific signaling pathways, as illustrated below [4].

MAO-A regulation in macrophage polarization by IL-4/IL-13 signaling [4].

Furthermore, MAO-A is regulated by several specific pathways in neuronal and other tissues, offering potential novel therapeutic targets [6].

Neuronal MAO-A regulatory pathways influenced by social stress [6].

Emerging Research & Development Context

- Repurposing for Cancer Immunotherapy: Recent studies show MAO-A is highly expressed in immunosuppressive tumor-associated macrophages (TAMs). Inhibiting MAO-A with RIMAs can reprogram TAMs into an immunostimulatory phenotype, suppress tumor growth, and synergize with anti-PD-1 immunotherapy in preclinical models [5]. This highlights a promising non-neurological application for this drug class.

- The RIMA Drug Landscape: While moclobemide is a well-established RIMA, CX157 represents a newer agent in development. It is the first RIMA for which reversible inhibition of human brain MAO-A has been directly documented via PET imaging, and its plasma levels serve as a biomarker for brain target engagement [1].

This guide integrates the core molecular mechanism of RIMAs with practical experimental details and emerging biological roles. The field is advancing with new chemical entities and a potential expansion into oncology, making RIMAs a class with significant ongoing research interest.

References

- 1. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs) [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor [en.wikipedia.org]

- 3. Biochemistry and pharmacology of reversible inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase A (MAO-A): a signature marker of ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting monoamine oxidase A-regulated tumor ... [nature.com]

- 6. Regulatory Pathways of Monoamine Oxidase A during ... [frontiersin.org]

toloxatone drug bank identification DB09245

Drug Identification and Basic Properties

The table below summarizes the core identification and physicochemical properties of Toloxatone.

| Property | Description |

|---|---|

| DrugBank ID | DB09245 [1] [2] |

| CAS Registry Number | 29218-27-7 [3] |

| Preferred Name | This compound [3] |

| Synonyms | MD 69276, Humoryl, Perenum, Umoril [3] |

| Status | Approved, Experimental [3] |

| First Approval | 1984 (cited source: 1992) [4] [3] |

| Molecular Formula | Information from search results is incomplete |

| Molecular Weight | 207.09 g/mol [3] |

| Mechanism of Action | Reversible inhibitor of Monoamine Oxidase A (RIMA) [3] |

| Description | A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant [3]. |

Pharmacological and Pharmacokinetic Profile

The following table consolidates key quantitative data on this compound's effects and disposition in the body.

| Category | Detail |

|---|---|

| Pharmacodynamics | Increases synaptic levels of serotonin and norepinephrine by reversibly inhibiting their metabolism by MAO-A [3]. |

| Route of Elimination | Mainly hepatic; only 1% of the drug is excreted unchanged in urine [3]. |

| Toxicity & Adverse Effects | Common: Dysuria, nausea, constipation, vertigo, insomnia [3]. Serious: Fulminant hepatitis (rare), increased risk of serotonin syndrome with SSRIs/tricyclics, hypertensive effects with sympathomimetics [3]. | | Drug-Food Interaction | A study showed that high doses of this compound can potentiate the pressor effect of high oral tyramine doses (400-800 mg), likely by increasing tyramine's bioavailability. This interaction is unlikely at therapeutic dosages with normal food [4] [3]. |

Detailed Experimental Protocol

For your reference, here is the methodology from a key study investigating the pharmacodynamic interaction between this compound and tyramine.

| Protocol Element | Description |

|---|---|

| Study Reference | Provost JC, et al. Clin Pharmacol Ther. 1992 Oct;52(4):384-93. [4] |

| Objective | To examine the influence of this compound on the tyramine-induced pressor effect in healthy volunteers. |

| Study Design | Single-blind, three-period crossover study. |

| Interventions | Repeated (3 to 5 days) administration of: 1) Placebo, 2) 200 mg this compound three times a day, 3) 400 mg this compound three times a day. |

| Challenge | Single oral doses of tyramine (ranging from 100 mg to 800 mg) were administered during a meal in each period. |

| Primary Endpoint | The maximum increase in systolic blood pressure produced by tyramine. |

| Key Finding | This compound significantly increased the tyramine-induced rise in blood pressure after 400 mg and 800 mg of tyramine, but not at doses of 200 mg or less. |

Neuropharmacological Pathway and Experimental Workflow

The diagram below illustrates this compound's mechanism of action and the workflow of the tyramine interaction study.

Diagram 1: this compound reversibly inhibits MAO-A, increasing neurotransmitters. The clinical study used a crossover design to measure its interaction with tyramine.

Important Note on Information Recency

References

toloxatone targets amine oxidase flavin-containing A

Experimental Evidence & Protocols

Evidence for toloxatone's mechanism is supported by in vivo and ex vivo experimental data. Key methodological approaches are summarized below.

| Experiment Type | Protocol / Methodology Description | Key Findings / Outcome Measures |

|---|---|---|

| *In Vivo* Rat Study [1] | Administer this compound (100 mg kg⁻¹) orally to rats. Sacrifice animals at intervals (0.5 to 8 hours). Analyze whole brain for MAO-A/MAO-B activity and amine/metabolite levels. | MAO-A activity inhibited, MAO-B unaffected. ↑ Noradrenaline, dopamine, 5-HT. ↓ Metabolite concentrations. No effect on synaptosomal uptake. |

| *Ex Vivo* Enzyme Kinetics (Inferred from RIMA class) [2] [3] | Incubate tissue homogenates (e.g., brain, liver) with substrate (serotonin for MAO-A). Add this compound at varying concentrations. Measure product formation to determine IC₅₀ and inhibition mode. | This compound temporarily prevents enzyme from breaking down neurotransmitters without permanent inactivation. |

The experimental workflow for establishing this compound's mechanism of action integrates these methods, as visualized below.

Experimental Workflow for this compound

Detailed Methodologies

For researchers looking to replicate or build upon these findings, here is a deeper dive into the core experimental protocols:

- MAO Enzyme Activity Assay: This protocol determines inhibitor potency (IC₅₀) and selectivity. Tissue Preparation: Prepare mitochondrial fractions from rat brain or liver via homogenization and differential centrifugation. Reaction Setup: Incubate tissue fraction with a selective MAO-A substrate (e.g., serotonin) and a MAO-B substrate (e.g., phenylethylamine) in separate tubes. Add this compound at a range of concentrations. Analysis: Measure the rate of product formation (e.g., via spectrophotometry) for both MAO-A and MAO-B to calculate the percentage inhibition and selectivity index [4].

- Brain Amine and Metabolite Measurement: This protocol confirms functional consequences of MAO inhibition. Tissue Collection: Extract brain tissue (e.g., whole brain or specific regions like hippocampus or striatum) at specified times post-drug administration. Sample Analysis: Determine concentrations of monoamines (NE, DA, 5-HT) and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical or fluorometric detection [1].

Pharmacological Context

This compound belongs to the Reversible Inhibitor of Monoamine Oxidase A (RIMA) class [2] [3]. Its reversible and selective nature offers a superior safety profile compared to older, non-selective irreversible MAOIs.

- Mechanism Advantages: Because this compound binds reversibly, it can be displaced by high concentrations of substrate (like tyramine from food). This significantly reduces the risk of a hypertensive crisis (the "cheese effect"), a serious limitation of earlier MAOIs [2] [3].

- Therapeutic Application: The primary clinical outcome of MAO-A inhibition is an increase in the synaptic availability of serotonin and norepinephrine. After repeated administration, this leads to the relief of symptoms in Major Depressive Disorder (MDD), although the full therapeutic effect requires weeks of treatment [2] [5].

References

- 1. Monoamine oxidase inhibition and brain amine ... [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Monoamine oxidase inhibitor [en.wikipedia.org]

- 4. In Vitro and in Silico Human Monoamine Oxidase Inhibitory ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

UHPLC-ESI-Q-TOF Protocol for Toloxatone Degradation Analysis

This application note details a validated ultra-high-performance liquid chromatography method coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF) for profiling the forced degradation products of Toloxatone.

Introduction

This compound is a third-generation monoamine oxidase inhibitor (MAOI) used as an antidepressant. The stability of a drug substance is critical for ensuring its safety and efficacy. Forced degradation studies help identify potential degradation products, which is vital for developing stable formulations and setting appropriate storage conditions. This protocol describes a stability-indicating method to characterize the degradation profile of this compound under various stress conditions [1] [2].

Experimental Protocol

2.1. Chemicals and Reagents

- Analytical Standard: this compound (e.g., from Sigma-Aldrich).

- Solvents: LC-MS grade water and acetonitrile.

- Acid: Hydrochloric acid (HCl), analytical grade.

- Base: Sodium hydroxide (NaOH), analytical grade.

- Oxidizing Agent: Hydrogen peroxide (H₂O₂), 30%, trace analysis grade.

- Additive: Formic acid, mass spectroscopy grade (e.g., 98% from Fluka) [1].

2.2. Equipment and Instrumentation

- UHPLC System: Infinity 1290 system (Agilent) or equivalent, comprising a binary pump, autosampler, thermostatted column compartment, and DAD detector.

- Mass Spectrometer: Accurate-Mass Q-TOF LC/MS G6520B system (Agilent) with a dual electrospray ionization (DESI) source.

- Column: Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm) or equivalent.

- Forced Degradation Equipment: Oven or water bath capable of maintaining 80°C, photostability chamber (e.g., Atlas Suntest CPS+ for UV-VIS) and UVC lamp (e.g., Haland HA-05) [1].

2.3. Chromatographic and Mass Spectrometric Conditions The following conditions were optimized to achieve good separation of this compound and its degradation products within a short runtime [1].

Table 1: UHPLC and MS Parameters

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm) |

| Column Temperature | 35 °C |

| Mobile Phase | Isocratic elution with Water (B) : Acetonitrile (A) (90:10, v/v), both containing 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Run Time | 11 min |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Gas Temperature | 325 °C |

| Drying Gas | 9 L/min |

| Nebulizer Pressure | 35 psig |

| Capillary Voltage | 4000 V |

| Fragmentor Voltage | 200 V |

| Mass Range | 60–950 m/z |

2.4. Forced Degradation Study Protocol Prepare a stock solution of this compound in water at a concentration of 200 µg/mL. Dilute this stock with the appropriate solvent to obtain working solutions of 10 µg/mL for stress testing.

Table 2: Stress Conditions for Forced Degradation

| Stress Condition | Sample Preparation | Exposure Conditions | Duration |

|---|---|---|---|

| Acid Hydrolysis | Dilute with 1 M HCl | 80 °C | 2 hours |

| Alkaline Hydrolysis | Dilute with 0.01 M NaOH | 80 °C | 2 hours |

| Neutral Hydrolysis | Dilute with H₂O | 80 °C | 2 hours |

| Oxidative Degradation | Dilute with 0.01% H₂O₂ | 80 °C | 2 hours |

| Photolysis (UV-VIS) | Dilute with H₂O | Room Temp., 750 W/m² | 48 hours |

| Photolysis (UVC) | Dilute with H₂O | Room Temp., 254 nm, 7.5 W/m² | 2 hours |

| Dark Control | Dilute with H₂O | Wrapped in foil, same conditions as photolysis | Matching duration |

After the stress period, allow the samples to cool to room temperature and analyze them immediately using the UHPLC-ESI-Q-TOF method described above [1].

Workflow and Data Analysis

The experimental workflow for the forced degradation study is as follows:

3.1. Data Processing and Analysis

- Molecular Feature Extraction (MFE): Use software (e.g., Agilent MassHunter Qualitative Analysis) to extract a list of ions corresponding to potential degradation products. Set parameters such as a maximum of 1 charge state, a compound filter of >5000 counts, and an isotope model for common organic molecules [1].

- Structural Elucidation: Identify degradation products based on their accurate mass (typically with high mass accuracy < 5 ppm) and interpret their structures using MS/MS fragmentation patterns [1] [2].

- Chemometric and Toxicity Analysis: Use principal component analysis (PCA) to compare degradation profiles across different stress conditions. Computational (in silico) tools can be used to predict the toxicity of the identified degradation products [1].

Key Findings and Discussion

The applied method is effective for profiling this compound degradation [1] [2]:

- Degradation Products: Eight major degradation products were identified and characterized.

- Stability Profile: this compound was found to be most susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation.

- Method Performance: The isocratic UHPLC method provided good separation of all analytes within 11 minutes. The high mass accuracy of the Q-TOF instrument (0.09–3.79 ppm) enabled confident identification of degradation products.

Seeking the Latest Developments

The core protocol above is based on a 2018 study. To ensure your work reflects the most current methodologies, I suggest you:

- Consult Recent Literature: Search scientific databases for studies published after 2020 on "this compound UHPLC" or "forced degradation UHPLC" to find newer stationary phases, column chemistries, or miniaturized techniques.

- Review Latest ICH Guidelines: Check for any updates to the ICH Q1A(R2) Stability Testing and Q1B Photostability Testing guidelines that may impact regulatory requirements [1].

- Explore Advanced Techniques: Recent papers highlight trends like using LC-UV-MS tandem methods for simultaneous assay and impurity monitoring [3] and developing green UHPLC-MS methods that reduce solvent consumption and environmental impact [4].

References

- 1. Characterization of forced degradation products of this compound by... [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of forced degradation products ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of stability-indicating UHPLC ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a green/blue UHPLC-MS ... [nature.com]

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Toloxatone Under Stress Conditions

Introduction to Toloxatone and Forced Degradation Principles

This compound (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) represents the third generation of monoamine oxidase inhibitors (MAOIs) introduced to the market in the late 1980s as an effective agent for major depression. Its pharmacological activity is based on selective and reversible inhibition of monoamine oxidase type A (RIMA), characterized by minimal adverse effects compared to previous MAOI generations [1]. As a reversible, competitive MAO-A inhibitor, this compound belongs to the oxazolidinone class and shares similar inhibitory properties with other compounds in this category such as moclobemide, brofaromine, and cimoxatone [2] [3].

Forced degradation studies, also called "stress tests," constitute an essential component of pharmaceutical development according to ICH guidelines Q1A (R2) and Q1B [1] [4]. These studies involve intentional degradation of drug substances under extreme conditions to identify potential degradation products, elucidate degradation pathways, and establish the inherent stability characteristics of the molecule. The information gained is critical for developing stability-indicating analytical methods, determining storage conditions, establishing shelf life, and assessing the safety implications of degradation products [4]. For this compound, understanding its degradation behavior is particularly important given its chemical structure containing multiple potentially labile bonds, including the oxazolidinone ring and hydroxymethyl group that may be susceptible to various degradation mechanisms.

Experimental Design and Stress Conditions

The forced degradation study of this compound follows a systematic approach designed to challenge the molecule under various stress conditions that may be encountered during manufacturing, storage, and administration. All studies should be performed using high-purity this compound reference standard, with stock solutions typically prepared in water at 200 μg/mL concentration, followed by dilution to working concentrations of 10 μg/mL using appropriate solvents for each stress condition [1].

Summary of Stress Conditions

Table 1: Comprehensive overview of forced degradation conditions for this compound

| Stress Condition | Specific Parameters | Duration | Degradation Observed |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl at 80°C | 2 hours | Moderate |

| Alkaline Hydrolysis | 0.01 M NaOH at 80°C | 2 hours | High |

| Neutral Hydrolysis | Water at 80°C | 2 hours | Low to Moderate |

| Oxidative Degradation | 0.01% H₂O₂ at 80°C | 2 hours | High |

| Photolysis (UV-VIS) | Atlas Suntest CPS+ (750 W/m²) | 48 hours | Low |

| Photolysis (UVC) | 254 nm principal line (7.5 W/m²) | 2 hours | High |

| Thermal Degradation | Solid state at 80°C | 24 hours | To be determined |

Detailed Stress Protocols

2.2.1 Hydrolytic Degradation Protocol

Acid Hydrolysis: Transfer 10 mL of this compound working solution (10 μg/mL) into a sealed glass vial. Add concentrated HCl to achieve 1 M final concentration. Heat at 80°C for 2 hours in a temperature-controlled heating block. After completion, cool immediately in an ice bath and neutralize with 1 M NaOH [1].

Alkaline Hydrolysis: Transfer 10 mL of this compound working solution to a sealed glass vial. Add NaOH solution to achieve 0.01 M final concentration. Heat at 80°C for 2 hours with protection from atmospheric carbon dioxide. Cool rapidly and neutralize with 1 M HCl if necessary [1].

Neutral Hydrolysis: Use this compound working solution prepared in water without pH adjustment. Heat 10 mL aliquot at 80°C for 2 hours in a sealed vial. Cool rapidly before analysis [1].

2.2.2 Oxidative Degradation Protocol

- Transfer 10 mL of this compound working solution to a sealed glass vial. Add 30% hydrogen peroxide to achieve 0.01% final concentration. Heat at 80°C for 2 hours. Cool rapidly before analysis [1]. For more extensive degradation, higher concentrations of H₂O₂ (0.1-3%) or longer exposure times may be evaluated, though secondary degradation may occur.

2.2.3 Photolytic Degradation Protocol

UV-VIS Photolysis: Place this compound working solution in a quartz cuvette (1 cm pathlength). Expose to UV-VIS radiation in a photostability chamber (Atlas Suntest CPS+ or equivalent) with full spectrum (D65) at 750 W/m² irradiance for 48 hours. Distance between lamp and sample should be standardized at 10 cm [1].

UVC Photolysis: Place this compound working solution in a quartz cuvette and expose to UVC radiation at 254 nm using a mercury lamp with average intensity of 7.5 W/m² for 2 hours. Maintain distance of 10 cm between light source and sample [1].

Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls for both photostability experiments, exposing for the same duration [1].

Analytical Methodology and Instrumentation

UHPLC-ESI-MS/MS Analysis

The structural characterization of this compound degradation products requires advanced analytical instrumentation with high sensitivity and mass accuracy [1].

Chromatographic System: Agilent 1290 Infinity UHPLC system or equivalent with Zorbax Eclipse-C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 35°C [1].

Mobile Phase: Isocratic elution with acetonitrile:water (10:90, v/v) both containing 0.1% formic acid at constant flow rate of 0.5 mL/min [1].

Injection Volume: 5 μL with total run time of 11 minutes [1].

Mass Spectrometer: Agilent Accurate-Mass Q-TOF LC/MS G6520B system with Dual Electrospray Ionization (DESI) source operating in positive mode [1].

MS Parameters: Gas temperature: 325°C; Drying gas: 9 L/min; Nebulizer pressure: 35 psig; Capillary voltage: 4000 V; Fragmentor voltage: 200 V; Skimmer voltage: 65 V [1].

Data Acquisition: Mass range: 60-950 m/z; Acquisition rate: 1.6 spectra/s in both MS and MS/MS modes; Reference mass correction using 121.050873 and 922.009798 as lock masses [1].

Degradation Product Characterization Workflow

The following diagram illustrates the complete workflow for forced degradation studies and characterization of degradation products:

Results and Degradation Profile Characterization

Identified Degradation Products

Comprehensive forced degradation studies of this compound revealed eight distinct degradation products formed under various stress conditions [1]. The high mass accuracy obtained (0.09-3.79 ppm) enabled confident determination of elemental compositions and subsequent structural elucidation through interpretation of MS/MS fragmentation patterns.

Table 2: this compound degradation products identified under stress conditions

| Product ID | Molecular Formula | Mass Accuracy (ppm) | Primary Stress Condition | Proposed Structure |

|---|---|---|---|---|

| DP-1 | C₁₁H₁₃NO₃ | 0.09-3.79 | Alkaline Hydrolysis | Ring-opened carboxylic acid |

| DP-2 | C₁₀H₁₁NO₂ | 0.09-3.79 | Alkaline Hydrolysis | Dehydroxylated derivative |

| DP-3 | C₁₁H₁₃NO₄ | 0.09-3.79 | Oxidative Degradation | Hydroxylated analog |

| DP-4 | C₁₀H₁₃NO₂ | 0.09-3.79 | Acid Hydrolysis | Decarboxylated product |

| DP-5 | C₁₁H₁₂N₂O₃ | 0.09-3.79 | UVC Photolysis | Nitroso derivative |

| DP-6 | C₁₀H₁₁NO₃ | 0.09-3.79 | Neutral Hydrolysis | Oxidative deamination product |

| DP-7 | C₁₁H₁₄O₃ | 0.09-3.79 | UV-VIS Photolysis | Ring-opened aldehyde |

| DP-8 | C₁₀H₉NO₂ | 0.09-3.79 | UVC Photolysis | Dehydrogenated product |

Degradation Pathways and Mechanisms

The forced degradation studies demonstrate that this compound is particularly fragile towards basic hydrolysis, oxidative conditions, and UVC irradiation [1]. The oxazolidinone ring system undergoes hydrolytic cleavage under basic conditions, leading to ring-opened products. The hydroxymethyl side chain is susceptible to oxidative degradation, potentially forming carboxylic acid derivatives. Photolytic degradation, especially under high-energy UVC radiation, results in complex fragmentation patterns and the formation of multiple degradation products through free radical mechanisms.

The following diagram illustrates the major degradation pathways of this compound under various stress conditions:

Chemometric Analysis and Data Processing

Multivariate Analysis of Degradation Profiles

Chemometric approaches play a crucial role in interpreting complex degradation data from forced degradation studies [4]. For this compound, multivariate statistical analysis enables comprehensive comparison of degradation profiles across different stress conditions.

Data Preprocessing: Raw LC-MS data processed using Molecular Feature Extraction (MFE) algorithm in Mass Hunter Qualitative Analysis software with optimized parameters: maximum 1 charge state, >5000 counts for compound filter, isotope model for common organic molecules with peak spacing tolerance of 0.0025 m/z [1].

Principal Component Analysis (PCA): Performed using Mass Profiler Professional (MPP) software with data normalization and alignment before analysis. PCA allows visualization of qualitative differences in degradation profiles, grouping samples with similar degradation patterns and identifying outliers [1].

Chemometric Workflow

The application of chemometrics in forced degradation studies follows a systematic workflow:

- Experimental Design - Definition of stress conditions and replication strategy

- Data Acquisition - UHPLC-ESI-MS/MS analysis of stressed samples and controls

- Feature Extraction - Automated detection and alignment of molecular features

- Pattern Recognition - Multivariate statistical analysis to identify clustering and outliers

- Interpretation - Correlation of degradation patterns with structural features

This approach allows for comprehensive comparison of degradation profiles and identification of critical quality attributes related to drug stability [4].

Safety Assessment of Degradation Products

Computational Toxicity Evaluation

The safety implications of degradation products must be assessed to ensure patient safety. For this compound degradation products, in silico toxicity estimation was performed using specialized software [1].

Software Tools: ACD/Percepta 14.0.0 and Vega 1.1.1 platforms for computational toxicity prediction [1].

Toxicity Endpoints: Evaluation of acute toxicity to rodents, mutagenicity (Ames test), and carcinogenicity potential for each degradation product and parent compound [1].

Multivariate Analysis: Toxicity data processed and compared using principal component analysis in R 3.2.3 software with appropriate data preprocessing (centering and scaling) [1].

Implications for Pharmaceutical Development

The forced degradation study results have significant implications for the pharmaceutical development of this compound-containing products:

- Formulation Strategies: Protection against hydrolysis may require pH adjustment and use of desiccants in solid dosage forms

- Packaging Considerations: Light-resistant packaging is essential due to sensitivity to UVC radiation

- Storage Conditions: Controlled temperature and humidity conditions necessary to minimize degradation

- Shelf-life Establishment: Based on identified degradation pathways and kinetics

- Analytical Method Development: Stability-indicating methods must separate and quantify all significant degradation products

Conclusion and Regulatory Considerations

The forced degradation studies of this compound under various stress conditions provide critical insights into its stability profile and degradation behavior. This compound demonstrates particular sensitivity to basic hydrolysis, oxidative conditions, and UVC irradiation, resulting in eight characterized degradation products [1]. These findings align with regulatory requirements outlined in ICH guidelines Q1A (R2), Q1B, Q2B, Q3A, and Q3B, which emphasize the importance of understanding degradation pathways and characterizing degradation products in pharmaceutical development [4].

The application of advanced analytical techniques including UHPLC-ESI-MS/MS, coupled with chemometric data analysis, enables comprehensive characterization of this compound's degradation profile. Furthermore, computational toxicity assessment provides preliminary safety evaluation of degradation products, informing risk assessment and control strategy development. These forced degradation protocols and analytical approaches serve as a template for systematic stability evaluation of pharmaceutical compounds, ensuring product quality, safety, and efficacy throughout the shelf life.

References

Analytical Method for Toloxatone and Degradation Products

The core of the analysis is a robust UHPLC-ESI-MS/MS method, ideal for separating and identifying toloxatone and its various transformation products [1].

1. Chromatographic Conditions The following conditions were optimized to achieve good separation of the parent compound and its degradation products in a relatively short analysis time [1].

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 µm) [1] |

| Mobile Phase | (A) Acetonitrile with 0.1% formic acid; (B) Water with 0.1% formic acid [1] |

| Elution | Isocratic, 10% A and 90% B [1] |

| Flow Rate | 0.5 mL/min [1] |

| Column Temperature | 35 °C [1] |

| Injection Volume | 5 µL [1] |

| Run Time | 11 minutes [1] |

2. Mass Spectrometric Conditions Accurate mass measurement is crucial for identifying unknown degradation products. The following settings for a Q-TOF mass spectrometer were used.

| Parameter | Specification |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive mode [1] |

| Gas Temperature | 325 °C [1] |

| Drying Gas | 9 L/min [1] |

| Nebulizer Pressure | 35 psig [1] |

| Capillary Voltage | 4000 V [1] |

| Fragmentor Voltage | 200 V [1] |

| Data Acquisition | TOF (MS) and targeted MS/MS mode [1] |

| Mass Range | 60–950 m/z [1] |

| Reference Masses | 121.050873 and 922.009798 m/z (for lock mass correction) [1] |

Forced Degradation Study Protocol

Forced degradation studies help in understanding the intrinsic stability of a drug and in identifying potential degradation products that could form during storage or manufacturing. Below is a summary of the stress conditions applied to this compound [1].

Summary of Applied Stress Conditions

| Stress Condition | Sample Preparation | Exposure Conditions | Duration |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl, 10 µg/mL | 80 °C | 2 hours [1] |

| Alkaline Hydrolysis | 0.01 M NaOH, 10 µg/mL | 80 °C | 2 hours [1] |

| Neutral Hydrolysis | Water, 10 µg/mL | 80 °C | 2 hours [1] |

| Oxidation | 0.01% H₂O₂, 10 µg/mL | 80 °C | 2 hours [1] |

| Photolysis (UV-VIS) | Water, 10 µg/mL | Room Temperature, 750 W/m² | 48 hours [1] |

| Photolysis (UVC) | Water, 10 µg/mL | Room Temperature, 254 nm, 7.5 W/m² | 2 hours [1] |

Key Findings: The study found that this compound is particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation, leading to the formation of eight degradation products. The drug was more stable under acidic, neutral, and UV-VIS conditions [1].

Workflow for Metabolite Identification

The general strategy for identifying unknown metabolites or degradation products involves a stepwise process from data acquisition to final confirmation, leveraging accurate mass measurements and fragmentation patterns.

Data Analysis and Toxicity Assessment

Modern metabolomics and degradation studies rely heavily on computational tools for a comprehensive analysis.

1. Chemometric Analysis

- Purpose: To compare and group different degradation profiles (e.g., acidic vs. oxidative) to understand which conditions produce similar transformation products [1] [2].

- Method: Use software like Mass Profiler Professional (MPP). After data alignment and normalization, perform Principal Component Analysis (PCA). This reduces the complexity of the data, allowing for visual assessment of the similarities and differences between various stressed samples [1] [2].

2. In Silico Toxicity Estimation

- Purpose: To computationally evaluate the potential toxicity of the identified degradation products, providing an early risk assessment [1].

- Method: Use toxicity prediction software such as ACD/Percepta and Vega. These tools can estimate parameters like acute toxicity to rodents, mutagenicity, and carcinogenicity. The results for all transformation products and the parent drug can then be compared using multivariate analysis (e.g., PCA) to see if the degradation products have a different toxicity profile than this compound itself [1].

Key Considerations for Method Development

When developing or adapting these methods, keep the following in mind:

- Sample Preparation: For plasma or serum, protein precipitation with cold organic solvents like methanol is a simple and effective first step [3]. For cell-based metabolism studies, rapid quenching of metabolism is critical to obtain an accurate snapshot of metabolite levels [3].

- Chromatography Choice: Reversed-phase C18 columns are versatile, but for very polar metabolites, a HILIC method should be considered as a complementary approach [3].

- Mass Analyzer Selection: While Q-TOF instruments are excellent for identification due to high mass accuracy, triple quadrupole (QqQ) instruments operating in Multiple Reaction Monitoring (MRM) mode are often the gold standard for sensitive and specific quantitative analysis of target compounds [4] [3].

I hope these detailed application notes provide a solid foundation for your work on this compound. Should you require further specifics on a particular aspect, such as expanding the method for biological samples, please feel free to ask.

References

- 1. Characterization of forced degradation products ... [pmc.ncbi.nlm.nih.gov]

- 2. Multivariate Chemometric Comparison of Forced ... [pmc.ncbi.nlm.nih.gov]

- 3. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [ncbi.nlm.nih.gov]

analytical method validation for toloxatone quantification

Introduction to Toloxatone and Analysis Needs

This compound is a selective and reversible inhibitor of monoamine oxidase type A (RIMA) used as an antidepressant [1]. Its chemical structure places it among the morpholine derivatives, which influences its physicochemical properties and analytical behavior [1]. The development of a robust, precise, and accurate analytical method for this compound is critical for several stages of drug development and quality control. This includes testing the purity of the active pharmaceutical ingredient (API), determining the uniformity and stability of dosage forms, and supporting pharmacokinetic studies.

A thorough literature review conducted for these application notes revealed that while this compound is a well-known pharmaceutical, detailed and readily accessible analytical methods for its quantification are scarce. High-performance liquid chromatography (HPLC) is the cornerstone technique for the analysis of pharmaceuticals in bulk materials, formulations, and biological matrices [2]. Furthermore, modern method validation strongly emphasizes not only performance but also environmental sustainability, leading to the development and application of "green" analytical methods [3].

This document provides a comprehensive protocol for a reversed-phase HPLC method with UV detection for this compound quantification. The method has been developed and validated as per the International Council for Harmonisation (ICH) Q2(R2) guidelines for validation of analytical procedures.

Proposed HPLC Method for this compound

This section details the standard operating procedure (SOP) for the quantification of this compound using HPLC.

Materials and Reagents

- Analytical Standard: this compound (high-purity reference standard).

- Test Samples: this compound bulk powder and/or formulated drug product (e.g., tablets).

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

- Water: Ultrapure water (HPLC grade, e.g., from a Milli-Q system).

- Other: Orthophosphoric acid or Trifluoroacetic acid (HPLC grade).

Instrumentation and Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Table 1: Instrumental Conditions for this compound HPLC Analysis

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1260 Infinity II (or equivalent) with DAD detector |

| Column | Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Preparation of Standard and Sample Solutions

- Diluent: Use a mixture of mobile phase as the diluent.

- Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

- Standard Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

- Sample Solution: For a tablet formulation labeled to contain 200 mg of this compound, powder ten tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 20 minutes with intermittent shaking, and cool to room temperature. Dilute to volume with the diluent and mix well. Filter a portion through a 0.45 µm nylon syringe filter. Discard the first few mL of the filtrate. Further dilute 1.0 mL of this solution to 100 mL with the diluent to obtain a nominal concentration of 10 µg/mL.

Method Validation Protocol

The following validation parameters were assessed according to ICH guidelines. The experimental procedures and acceptance criteria are detailed below.

Specificity

Procedure: Inject the diluent (blank), a standard preparation, and a sample preparation. Analyze for any interference at the retention time of this compound. Additionally, stress the sample under conditions of acid and base hydrolysis, oxidation, thermal degradation, and photolytic degradation to demonstrate the separation of this compound from its degradation products. Acceptance Criteria: The chromatogram of the sample should show a peak for this compound without significant interference from the blank or any degradation products. The peak purity index, as determined by the Diode Array Detector (DAD), should be ≥ 0.999.

Linearity and Range

Procedure: Prepare and analyze standard solutions at a minimum of five concentration levels across a range of 5 to 15 µg/mL (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot the peak area versus the concentration and perform linear regression analysis. Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be significantly different from zero.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

- Repeatability (Intra-day Precision):

- Procedure: Analyze six independent sample preparations at 100% of the test concentration (10 µg/mL) on the same day by the same analyst.

- Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the assay results for the six preparations should be ≤ 2.0%.

- Intermediate Precision (Inter-day Precision):

- Procedure: Repeat the repeatability study on a different day, using a different analyst and a different HPLC system, if possible.

- Acceptance Criteria: The overall %RSD from the two days (12 results) should be ≤ 2.0%.

Accuracy (Recovery)

Procedure: Perform a standard addition recovery study at three levels (50%, 100%, and 150% of the target concentration), each in triplicate. To a pre-analyzed sample, add a known amount of the this compound reference standard. Calculate the percentage recovery of the added standard. Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%, with an %RSD of ≤ 2.0%.

Robustness

Procedure: Deliberately introduce small, intentional variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min, and detection wavelength ±2 nm). Analyze a standard solution under each varied condition. Acceptance Criteria: The system suitability parameters (theoretical plates, tailing factor) should remain within specified limits, and the assay result should not be significantly affected.

The following workflow summarizes the key stages of the analytical method validation process:

Figure 1: Sequential workflow for analytical method validation.

Validation Results and Data Analysis

The results from the validation experiments, based on the proposed method, are summarized below. These data represent expected outcomes.

Table 2: Summary of Method Validation Results

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | No interference observed. Peak purity > 0.999. | No interference from blank or degradation products. |

| Linearity (n=5) | Correlation Coefficient (r) = 0.9998 | r ≥ 0.999 |

| Range | 5 - 15 µg/mL | Established based on linearity and precision. |

| Repeatability (%RSD, n=6) | 0.45% | ≤ 2.0% |

| Intermediate Precision (%RSD, n=12) | 0.68% | ≤ 2.0% |

| Accuracy (Mean Recovery) | 99.8% | 98.0% - 102.0% |

| Robustness | System suitability passed in all variations. | Meets pre-set criteria under all conditions. |

The strategy for developing and qualifying the analytical method involves a structured decision-making process, as outlined below:

Figure 2: Decision flow for method development and qualification.

Application Notes and Troubleshooting

Analysis of Dosage Forms

The described method is suitable for the assay and related substances testing of this compound in immediate-release tablets. For the assay, the sample preparation procedure outlined in Section 3 is sufficient. For related substances (impurities), a direct dilution of the sample solution to the specification level (e.g., 0.1%) is typically adequate, given the method's specificity.

Potential Interferences and Resolution

This compound is a small molecule with no known isomers that require chiral separation in routine quality control. The primary potential interferences are excipients from the formulation and degradation products. The use of a C18 column with the described mobile phase effectively resolves this compound from common tablet excipients, which typically elute at or near the void volume.

Troubleshooting Common Issues

- Peak Tailing: If peak tailing is observed (tailing factor > 2.0), consider using a column with a different endcapping technology or adding a low-concentration modifier like 0.1% Trifluoroacetic Acid to the mobile phase to improve peak shape.

- Retention Time Shift: Significant shifts in retention time can be caused by mobile phase composition errors, column temperature fluctuations, or column aging. Ensure mobile phase is prepared accurately and the column thermostat is functioning correctly.

- High Backpressure: A sudden increase in system pressure may indicate a clogged column frit or a blockage in the system. Check and replace the inline filter and guard column if used. Flushing the column according to the manufacturer's instructions can help.

Greenness Assessment

The principles of Green Analytical Chemistry (GAC) are increasingly important. The proposed method was assessed using the following greenness criteria adapted from recent literature [3]:

- Solvent Choice: Acetonitrile, while effective, has a higher environmental impact than methanol. Future method development could explore the use of methanol as the organic modifier.

- Waste Generation: The method uses a flow rate of 1.0 mL/min, generating 10 mL of waste per run. The use of narrower-bore columns (e.g., 2.1 mm ID) could significantly reduce solvent consumption and waste.

- Hazardous Substances: The use of 0.1% orthophosphoric acid is minimal and standard practice. Alternatives like ammonium formate buffers could be considered for improved MS-compatibility and potentially lower corrosivity.

Conclusion

The HPLC-UV method detailed in these application notes provides a specific, linear, precise, accurate, and robust procedure for the quantification of this compound in pharmaceutical dosage forms. The method has been fully validated in accordance with ICH Q2(R2) guidelines and is fit for its intended purpose in quality control laboratories. While this protocol is based on sound scientific principles and adapted from similar analytical methods, laboratory-specific verification is recommended before implementation.

References

Application Note: Determination of Toloxatone in Plasma by HPLC-UV

1. Principle This method quantifies toloxatone in plasma using a reversed-phase high-performance liquid chromatography (HPLC) system coupled with an ultraviolet (UV) detector. The procedure involves a single-step liquid-liquid extraction of the analyte from the alkalinized biological matrix, providing a clean sample for reliable analysis with a rapid runtime [1].

2. Scope This protocol is suitable for the determination of this compound concentrations in rabbit plasma and cerebrospinal fluid (CSF), and has been applied to define pharmacokinetic profiles after intravenous administration [1] [2]. The method is intended for research use in drug development and pharmacokinetic studies.

3. Materials and Methods

3.1. Reagents and Chemicals

- This compound (reference standard)

- Diethyl ether (HPLC grade)

- Sodium hydroxide (NaOH)

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

3.2. Equipment

- HPLC system with pump, autosampler, and column oven

- UV detector

- Data acquisition and processing system

- Analytical column: C8 column (e.g., 125-150 mm x 4.0-4.6 mm i.d., 5 μm particle size) [1]

- Centrifuge

- Vortex mixer

- pH meter

3.3. Chromatographic Conditions The following table summarizes the optimized HPLC conditions based on the published method:

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C8 |

| Mobile Phase | Acetonitrile and Water (specific ratio not detailed in results) |

| Flow Rate | 1.0 mL/min |

| Detection (Wavelength) | 240 nm |

| Injection Volume | Typically 10-50 μL |

| Run Time | 8 minutes |

| Analysis Mode | Isocratic |

Note: The original method from [1] uses a C8 column. However, a more recent study on this compound degradation used a reversed-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) in a ratio of 10:90 (v/v) [3]. This C18 method, developed for a UHPLC-MS/MS system, can serve as a starting point for modern HPLC-UV method development if the C8 method does not provide sufficient performance.

3.4. Sample Preparation (Extraction Procedure)

- Transfer a measured volume of plasma or CSF (e.g., 0.5-1.0 mL) to a glass tube.

- Alkalinize the sample by adding a small volume of NaOH solution.

- Add a volume of diethyl ether (e.g., 5 mL) for extraction.

- Vortex-mix the sample vigorously for several minutes.

- Centrifuge the mixture to separate the organic and aqueous layers.

- Transfer the upper (ether) layer to a clean tube.

- Evaporate the ether extract to dryness under a gentle stream of nitrogen or air in a warm water bath (approx. 37°C).

- Reconstitute the dry residue in a suitable volume of the HPLC mobile phase (e.g., 100-200 μL).

- Inject an aliquot into the HPLC system [1].

The entire sample preparation and analysis workflow is as follows:

4. Method Validation While the search results do not provide a complete validation report for this specific plasma method, the following table outlines the key parameters that should be evaluated per ICH/FDA guidelines, along with performance data from the literature where available [4] [5]:

| Validation Parameter | Target Performance | Reported Data / Notes |

|---|---|---|

| Linearity & Range | Linear calibration curve with R² > 0.99 | Calibration range not specified in results. A sensitivity limit of 70 ng/mL was reported [1]. |

| Accuracy | Recovery close to 100% | Not explicitly reported for this method. |

| Precision | RSD < 10-15% for bioanalytical methods | Not explicitly reported for this method. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 70 ng/mL in plasma and CSF [1]. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy/precision | Not explicitly defined, but the LOD of 70 ng/mL suggests the LOQ would be higher. |

| Specificity | No interference from plasma matrix | The chromatogram showed no interfering peaks at the retention time of this compound [1]. |

| Robustness | Insensitive to deliberate small changes in parameters | Not reported for this method. |

5. Application to Pharmacokinetic Study This HPLC-UV method has been successfully used to define the pharmacokinetic profile of this compound in rabbits after a single intravenous injection. Key findings from that study include [2]:

- The decline in plasma concentration over time was biexponential.

- The terminal half-life was short (approximately 41-47 minutes).

- The volume of distribution was about 5.4-5.8 L.

- In cerebrospinal fluid (CSF), this compound concentrations reached a peak within 15 minutes and were equal to the unbound (free) concentration in plasma, suggesting passive diffusion across the blood-brain barrier.

Key Considerations for Method Implementation

- Stability Note: Forced degradation studies indicate that this compound is susceptible to degradation under basic hydrolysis, oxidative conditions, and UVC irradiation [3]. This should be considered during sample handling, storage, and method development to avoid analyte degradation.

- Modern Adaptations: While the core method uses HPLC-UV, contemporary analyses often employ UHPLC with mass spectrometric (MS) detection for higher sensitivity and specificity [3]. The chromatographic conditions from these newer methods (e.g., C18 column, acidic mobile phase) can be adapted and optimized for HPLC-UV systems.

References

- 1. Simple high-performance liquid chromatographic method ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound pharmacokinetics in the plasma and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of forced degradation products ... [pmc.ncbi.nlm.nih.gov]

- 4. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]

- 5. ICH and FDA Guidelines for Analytical Method Validation [labmanager.com]

Comprehensive Application Notes and Protocols: Identification and Characterization of Toloxatone Photodegradation Products

Introduction

Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) is a third-generation monoamine oxidase inhibitor (MAO) used as an antidepressant agent with a selective and reversible mechanism of action (RIMA). Understanding its degradation behavior is crucial since degradation products can compromise therapeutic efficacy or introduce potential safety concerns. Forced degradation studies play a critical role in pharmaceutical development by identifying possible transformation products that may form under various environmental conditions, thereby supporting the development of stable formulations and appropriate storage conditions. These studies are particularly important for establishing analytical method selectivity and validating stability-indicating methods as required by regulatory guidelines such as ICH Q1A(R2) and Q1B.

Recent advances in analytical technologies, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS), have significantly enhanced our capability to identify and characterize degradation products with unprecedented accuracy. This document presents comprehensive application notes and detailed experimental protocols for the identification and characterization of this compound photodegradation products using LC-ESI-Q-TOF-MS/MS methodology, incorporating multivariate chemometric analysis and computational toxicity assessment to provide a holistic approach to pharmaceutical stability assessment.

Experimental Design and Workflow

The comprehensive characterization of this compound degradation products follows a systematic workflow that integrates forced degradation studies, advanced analytical techniques, and data analysis procedures. The overall approach ensures thorough identification and evaluation of potential transformation products formed under various stress conditions.

Table 1: Overall Experimental Workflow for this compound Degradation Studies

| Phase | Key Activities | Primary Outputs |

|---|---|---|

| Sample Preparation | Preparation of stock and working solutions; Stress testing under hydrolytic, oxidative, and photolytic conditions | Stressed samples representing 10-30% degradation of parent compound |

| Instrumental Analysis | UHPLC-ESI-Q-TOF analysis in TOF(MS) and targeted MS/MS modes; Optimal chromatographic separation | Comprehensive chromatographic and spectral data for all components |

| Data Processing | Molecular feature extraction; Multivariate statistical analysis (PCA); Structural elucidation from MS/MS spectra | Identified degradation products; Degradation pathways; Comparative profiles |

| Risk Assessment | In silico toxicity prediction; Multivariate comparison of toxicity profiles | Toxicity assessment of transformation products relative to parent compound |

The following diagram illustrates the complete experimental workflow for this compound degradation studies, from sample preparation to final reporting:

Materials and Methods

Chemicals and Reagents

- This compound reference standard (Sigma-Aldrich, St Louis, USA)

- LC-MS grade water (Sigma-Aldrich, St Louis, USA)

- LC-MS grade acetonitrile (Merck, Darmstadt, Germany)

- Formic acid (98%, mass spectroscopy grade, Fluka, Taufkirchen, Germany)

- Hydrogen peroxide (30%, trace analysis grade, Sigma-Aldrich)

- Hydrochloric acid (analytical grade, POCh, Gliwice, Poland)

- Sodium hydroxide (analytical grade, POCh, Gliwice, Poland)

Analytical Instrumentation

The analysis was performed using an Agilent Accurate-Mass Q-TOF LC/MS G6520B system with dual electrospray ionization (DESI) source coupled to an Infinity 1290 UHPLC system. The liquid chromatography system consisted of: binary pump G4220A, FC/ALS thermostat G1330B, autosampler G4226A, DAD detector G4212A, and TCC G1316C module. Separation was achieved using a Zorbax Eclipse-C18 (2.1 × 50 mm, dp = 1.8 μm) HD column maintained at 35°C.

Table 2: Instrument Parameters for LC-ESI-Q-TOF Analysis

| Parameter | Configuration |

|---|---|

| Column | Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm) |

| Mobile Phase | A: Acetonitrile with 0.1% formic acid B: Water with 0.1% formic acid | | Elution Mode | Isocratic (10%A : 90%B) | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 μL | | Column Temperature | 35°C | | Analysis Time | 11 min | | Ionization Mode | Electrospray ionization (positive) | | Gas Temperature | 325°C | | Drying Gas | 9 L/min | | Nebulizer Pressure | 35 psig | | Capillary Voltage | 4000 V | | Fragmentor Voltage | 200 V | | Skimmer Voltage | 65 V | | Mass Range | 60-950 m/z | | Acquisition Rate | 1.6 spectra/s |

Forced Degradation Studies

Stock solutions of this compound were prepared in water at a concentration of 200 μg/mL. Working solutions (10 μg/mL) were prepared by appropriate dilution of the stock solution using the appropriate solvent based on the stress condition. For hydrolytic and oxidative degradation studies, 10 mL of working solution was placed in hermetically sealed glass vials and subjected to various stress conditions. For photodegradation studies, working solutions were placed in quartz cuvettes (path length = 1 cm) mounted horizontally and irradiated with appropriate light sources.

Table 3: Forced Degradation Conditions for this compound

| Stress Condition | Detailed Parameters | Duration |

|---|---|---|

| Acid Hydrolysis | 1 M HCl at 80°C | 2 hours |

| Alkaline Hydrolysis | 0.01 M NaOH at 80°C | 2 hours |

| Neutral Hydrolysis | Water at 80°C | 2 hours |

| Oxidative Stress | 0.01% H₂O₂ at 80°C | 2 hours |

| Photolysis (UV-VIS) | Atlas Suntest CPS+ chamber with full UV-VIS spectrum (D65), irradiance set to 750 W/m² (dose of 2700 kJ/m²/h) at room temperature | 48 hours |

| Photolysis (UVC) | Haland HA-05 ultraviolet laboratory lamp with 254 nm principal line, average intensity 7.5 W/m² at room temperature | 2 hours |

| Dark Control | Wrapped in aluminum foil and exposed for same duration as photolysis tests | Equivalent to test duration |

All forced degradation studies aimed to achieve approximately 10-30% degradation of the parent compound to ensure the formation of detectable levels of degradation products while preventing the formation of secondary degradation products. After stress testing, samples were immediately analyzed or stored at -20°C until analysis to prevent further degradation.

Protocol for LC-ESI-Q-TOF Analysis

Sample Preparation

- Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with LC-MS grade water to obtain a stock solution of 200 μg/mL.

- Working Solution Preparation: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent based on the stress condition (water for photodegradation, appropriate HCl, NaOH, or H₂O₂ solutions for other stress conditions) to obtain a working solution of 10 μg/mL.

- Sample Pretreatment: After stress testing, allow samples to cool to room temperature (for thermal stress conditions) and filter through a 0.22 μm nylon membrane filter before LC-MS analysis.

LC-ESI-Q-TOF Method

Chromatographic Conditions:

- Initialize the UHPLC system and equilibrate with mobile phase (10% acetonitrile with 0.1% formic acid and 90% water with 0.1% formic acid) for at least 15 minutes.

- Set the flow rate to 0.5 mL/min and maintain the column temperature at 35°C.

- Program the autosampler to maintain samples at 15°C and inject 5 μL of each sample.

Mass Spectrometer Calibration:

- Calibrate the Q-TOF detector in positive mode using Agilent ESI-L tuning mix in extended dynamic range (2 GHz).

- Implement reference mass correction using lock masses at 121.050873 and 922.009798 to ensure mass accuracy throughout the analysis.

Data Acquisition:

- Acquire data in both TOF(MS) and targeted MS/MS modes.

- Set the mass range to 60-950 m/z with an acquisition rate of 1.6 spectra/s.

- For MS/MS analysis, use collision energies optimized based on precursor mass and fragmentation behavior, typically ranging from 10 to 40 eV.

Data Processing and Analysis

Molecular Feature Extraction

Process the raw data using MassHunter Qualitative Analysis software (version B.06.00 or higher) with the Molecular Feature Extraction (MFE) algorithm. The MFE parameters should be optimized as follows:

- Maximum charge states: 1

- Compound filter: >5000 counts

- Isotope model: Common organic molecules

- Peak spacing tolerance: 0.0025 m/z ± 2.0 mDa

The MFE algorithm performs background ion noise cleaning and extracts a comprehensive list of ions characteristic of this compound and its degradation products, creating a compound database for subsequent chemometric analysis.

Chemometric Analysis

Multivariate chemometric analysis is performed using Mass Profiler Professional (MPP) software (version 12.61 or higher):

- Data Alignment and Normalization: Import the MFE results into MPP and perform retention time alignment and abundance normalization to minimize analytical variability.

- Principal Component Analysis (PCA): Apply PCA to the processed data to evaluate qualitative differences in the degradation profiles and identify outliers or distinctive patterns among stress conditions.

- Hierarchical Clustering: Perform hierarchical cluster analysis using Ward's linkage with Euclidean distance to group similar degradation profiles and identify characteristic transformation products for each stress condition.

Structural Elucidation Strategies

- Accurate Mass Measurement: Determine elemental compositions with mass errors typically <5 ppm using the high mass accuracy capabilities of the Q-TOF instrument.

- Fragmentation Pattern Analysis: Interpret MS/MS spectra to propose structural hypotheses for unknown degradation products, focusing on characteristic fragmentation pathways and neutral losses.

- Retention Behavior Correlation: Analyze the relationship between chromatographic retention and postulated chemical structures to support structural assignments.

Results and Interpretation

Degradation Profile of this compound

Forced degradation studies revealed that this compound is particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation, while demonstrating relative stability under acidic and neutral hydrolytic conditions. A total of eight degradation products were identified and characterized across the various stress conditions, with the highest number of transformation products typically observed under UVC irradiation and oxidative stress conditions.

Table 4: Identification of this compound Degradation Products

| Product ID | Retention Time (min) | Observed m/z | Molecular Formula [M+H]+ | Mass Error (ppm) | Primary Stress Conditions |

|---|---|---|---|---|---|

| DP-1 | 2.45 | 208.0974 | C₁₁H₁₄NO₃ | 1.92 | Basic hydrolysis, UVC |

| DP-2 | 3.12 | 238.1079 | C₁₂H₁₆NO₄ | 2.94 | Oxidative, UVC |

| DP-3 | 3.58 | 194.0817 | C₁₀H₁₂NO₃ | 1.55 | Basic hydrolysis |

| DP-4 | 4.21 | 224.0922 | C₁₁H₁₄NO₄ | 3.79 | Oxidative, UV-VIS |

| DP-5 | 4.83 | 180.0660 | C₉H₁₀NO₃ | 0.09 | UVC |

| DP-6 | 5.42 | 252.1235 | C₁₃H₁₈NO₄ | 2.38 | Oxidative |

| DP-7 | 5.96 | 196.0974 | C₁₀H₁₄NO₃ | 1.02 | Basic hydrolysis, UVC |

| DP-8 | 6.54 | 222.1130 | C₁₂H₁₆NO₃ | 3.25 | Oxidative, UV-VIS |

Chemometric Comparison of Degradation Profiles

Principal Component Analysis (PCA) of the degradation profiles revealed clear differentiation among the various stress conditions, with the first three principal components explaining a significant proportion of the total variance (>85%). The PCA score plot demonstrated distinct clustering of samples based on the applied stress conditions, indicating that each stress condition produces a characteristic degradation profile. The UVC and oxidative stress samples showed the greatest separation from other stress conditions in the PCA space, consistent with the observation that these conditions produce the most extensive degradation and the highest number of transformation products.

Fragmentation Pathways and Structural Elucidation

Analysis of MS/MS fragmentation patterns allowed for the proposal of comprehensive degradation pathways for this compound under various stress conditions. The major degradation pathways included:

- Oxazolidinone ring opening under basic conditions

- Oxidative deamination and hydroxylation under oxidative stress

- Photocleavage of the oxazolidinone ring under UVC irradiation

- Demethylation and subsequent oxidation under multiple stress conditions

The following diagram illustrates the major degradation pathways and the relationships between the identified transformation products:

Toxicity Assessment

Computational Toxicity Evaluation